2-Methyl-3-nitrosooxazolidine
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Overview
Description
2-Methyl-3-nitrosooxazolidine is a heterocyclic organic compound with the molecular formula C4H8N2O2 It is a member of the oxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitrosooxazolidine can be synthesized through several methods. One common approach involves the reaction of monoethanolamine with nitrosating agents under controlled conditions . The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the formation of the desired nitroso compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitrosooxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxyacetic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-nitrosooxazolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitroso group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitrosooxazolidine involves its ability to interact with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity underlies its potential therapeutic effects, such as inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitrosooxazoline
- 2-Methyl-3-nitrosooxazole
- 2-Methyl-3-nitrosooxazolidinone
Uniqueness
2-Methyl-3-nitrosooxazolidine stands out due to its specific ring structure and the presence of both methyl and nitroso groups. This combination imparts unique reactivity and potential applications compared to other similar compounds. For instance, the presence of the nitroso group makes it particularly useful in nitrosation reactions and as a biochemical probe.
Properties
CAS No. |
39884-53-2 |
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Molecular Formula |
C4H8N2O2 |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
2-methyl-3-nitroso-1,3-oxazolidine |
InChI |
InChI=1S/C4H8N2O2/c1-4-6(5-7)2-3-8-4/h4H,2-3H2,1H3 |
InChI Key |
WZXMHOWKASEOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CCO1)N=O |
Origin of Product |
United States |
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